molecular formula C12H14O2 B1362880 2,2-Dimethyl-5-phenyloxolan-3-one CAS No. 63678-00-2

2,2-Dimethyl-5-phenyloxolan-3-one

Cat. No. B1362880
CAS RN: 63678-00-2
M. Wt: 190.24 g/mol
InChI Key: BPOHJJWGUCBNFI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-phenyloxolan-3-one is an organic compound with a unique five-membered ring structure . It is a natural product found in Apis . It is commonly used in scientific experiments due to its interesting physical and chemical properties.


Molecular Structure Analysis

The molecular formula of 2,2-Dimethyl-5-phenyloxolan-3-one is C12H14O2 . It has a unique five-membered ring structure. The InChI string representation of its structure is InChI=1S/C12H14O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2,2-Dimethyl-5-phenyloxolan-3-one is 190.24 g/mol . It has a density of 1.063g/cm3 . The boiling point is 296.9ºC at 760 mmHg . The flash point is 129ºC .

Scientific Research Applications

Organocatalytic Asymmetric Michael Addition

The compound is used in organocatalytic asymmetric Michael addition reactions. Enders and Chow (2006) explored its role in producing polyfunctional nitro ketones through reactions with nitro alkenes, employing proline-based catalysts. This process achieved reverse diastereoselectivity with certain catalysts and yielded high diastereo- and enantiomeric excesses (Enders & Chow, 2006).

Mass Spectrometric Characterization

Cristoni et al. (2000) studied its mass spectrometric behavior, particularly in the context of characterizing stereoisomers of cyclopropane amino acids. Their work highlighted its significance in atmospheric pressure ionization conditions and mass spectrometric experiments (Cristoni et al., 2000).

Chiroptical Studies

Amako et al. (2015) used this compound in chiroptical studies. They connected it to two pyrene moieties to study cryptochirality in chloroform, revealing its potential in deciphering chiroptical properties in the photoexcited state (Amako et al., 2015).

Synthesis of Homologues and Derivatives

Katritzky et al. (2005) and Kraft et al. (2010) focused on synthesizing various homologues and derivatives of the compound. These syntheses involved reactions with 1-acylbenzotriazoles and included the creation of 6-substituted 4-hydroxy-2-pyrones, showcasing its versatility in organic synthesis (Katritzky et al., 2005); (Kraft et al., 2010).

Electrochemical Studies

Davarani et al. (2006) investigated its role in electrochemical oxidation, particularly in the presence of 1,3-dicarbonyl compounds. Their research provides insights into its behavior in environmentally friendly electrochemical processes (Davarani et al., 2006).

Fluorescent Molecular Probes

Diwu et al. (1997) explored its use in the development of fluorescent molecular probes. Their work focused on synthesizing solvatochromic dyes and studying their fluorescent properties, indicating potential applications in biological research (Diwu et al., 1997).

Catalysis and Synthesis

Adams et al. (1999) and Kametani et al. (1972) delved into its catalytic properties, demonstrating its use in the synthesis of various 1,3-dioxolanes. Their research highlights its importance in facilitating different organic reactions (Adams et al., 1999); (Kametani et al., 1972).

Synthesis of Chiral Derivatives

Begum et al. (2019) utilized it for synthesizing novel chiral amide derivatives, providing a glimpse into its applications in developing new compounds with potential antimicrobial activities (Begum et al., 2019).

properties

IUPAC Name

2,2-dimethyl-5-phenyloxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOHJJWGUCBNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC(O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340971
Record name 2,2-Dimethyl-5-phenyloxolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-phenyloxolan-3-one

CAS RN

63678-00-2
Record name 2,2-Dimethyl-5-phenyloxolan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Yang, M Chen - Polymers, 2020 - mdpi.com
Automobile shredder residue (ASR) pyrolysis produces solid, liquid, and gaseous products, particularly pyrolysis oil and gas, which could be used as renewable alternative energy …
Number of citations: 17 www.mdpi.com

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